molecular formula C12H21NO5 B2943569 (2S,3R)-3-(tert-butoxy)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid CAS No. 1040744-62-4

(2S,3R)-3-(tert-butoxy)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid

Cat. No.: B2943569
CAS No.: 1040744-62-4
M. Wt: 259.302
InChI Key: UGDHGXYMMWPCKS-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-3-(tert-butoxy)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid is a synthetic organic compound It is characterized by its complex structure, which includes a tert-butoxy group, a prop-2-en-1-yloxycarbonyl group, and an amino butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-(tert-butoxy)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl alcohol, prop-2-en-1-ol, and amino acids.

    Protection and Functionalization: The tert-butyl group is introduced through a protection reaction, while the prop-2-en-1-yloxycarbonyl group is added via esterification.

    Coupling Reactions: The amino acid backbone is coupled with the protected intermediates using coupling reagents like EDCI or DCC.

    Deprotection: The final step involves deprotecting the intermediate to yield the target compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This includes:

    Scaling Up: Adapting laboratory-scale reactions to industrial-scale processes.

    Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-(tert-butoxy)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S,3R)-3-(tert-butoxy)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology

In biological research, this compound may be used to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its structure allows for the exploration of stereochemistry and its effects on biological activity.

Medicine

In medicinal chemistry, this compound can be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and advanced materials. Its unique structure makes it valuable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,3R)-3-(tert-butoxy)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-(tert-butoxy)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid: Similar structure but with a propanoic acid backbone.

    (2S,3R)-3-(tert-butoxy)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid: Similar structure but with a pentanoic acid backbone.

Uniqueness

(2S,3R)-3-(tert-butoxy)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to exhibit distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(prop-2-enoxycarbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-6-7-17-11(16)13-9(10(14)15)8(2)18-12(3,4)5/h6,8-9H,1,7H2,2-5H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDHGXYMMWPCKS-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC=C)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC=C)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.